molecular formula C10H14ClFN4 B6424666 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine CAS No. 2034284-39-2

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine

Cat. No.: B6424666
CAS No.: 2034284-39-2
M. Wt: 244.69 g/mol
InChI Key: LTGNGLBRBSLHCD-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a 4-(2-fluoroethyl)piperazine moiety at position 2. This structure combines a pyrimidine scaffold—a common pharmacophore in medicinal chemistry—with a fluorinated piperazine tail, which may enhance metabolic stability and receptor-binding properties.

Properties

IUPAC Name

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGNGLBRBSLHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(2-Fluoroethyl)piperazine

The 2-fluoroethyl-piperazine fragment is synthesized via alkylation of piperazine with a 2-fluoroethylating agent. A common approach involves reacting piperazine with 2-fluoroethyl bromide or tosylate under basic conditions. For instance, treatment of piperazine with 1.1 equivalents of 2-fluoroethyl tosylate in acetonitrile at 60°C for 12 hours yields mono-substituted 1-(2-fluoroethyl)piperazine, minimizing di-substitution by controlling stoichiometry. The product is purified via fractional distillation or column chromatography (yield: 65–75%).

Key Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane.

  • Base: Triethylamine or potassium carbonate.

  • Temperature: 60–80°C.

Nucleophilic Substitution on 2,5-Dichloropyrimidine

The chloropyrimidine core undergoes selective substitution at the 2-position due to electronic activation by the adjacent nitrogen atoms. Reacting 2,5-dichloropyrimidine with 1-(2-fluoroethyl)piperazine in a polar aprotic solvent facilitates SNAr. For example, heating 2,5-dichloropyrimidine with 1.2 equivalents of 1-(2-fluoroethyl)piperazine in dimethylformamide (DMF) at 90°C for 24 hours in the presence of potassium carbonate affords the target compound. The 5-chloro group remains intact due to its lower reactivity.

Optimization Insights:

  • Solvent Effects: Reactions in DMF proceed faster than in benzene or methanol due to enhanced nucleophilicity and solubility.

  • Temperature: Elevated temperatures (80–100°C) improve reaction rates but may necessitate shorter durations to avoid byproducts.

  • Yield: 70–85% after purification via recrystallization (ethanol/water) or silica gel chromatography.

Mechanistic Considerations

SNAr Reaction Dynamics

The substitution at the 2-position of 2,5-dichloropyrimidine follows an SNAr mechanism, involving:

  • Formation of a Meisenheimer complex via attack by the piperazine nitrogen.

  • Departure of the chloride leaving group , stabilized by the electron-withdrawing pyrimidine ring.

The 5-chloro group’s lower reactivity stems from reduced activation by the ring’s electronic structure, preventing over-substitution.

Competing Pathways and Byproduct Mitigation

Potential side reactions include:

  • Di-substitution : Controlled by using a slight excess of 2,5-dichloropyrimidine (1.1–1.3 equivalents).

  • N-Alkylation of piperazine : Minimized by employing aprotic solvents and avoiding protic conditions.

Characterization and Analytical Data

The final product is validated using spectroscopic and chromatographic methods:

Property Data
Molecular Formula C₁₀H₁₃ClFN₅
¹H NMR (400 MHz, DMSO)δ 8.20 (s, 1H, pyrimidine-H), 3.75–2.90 (m, 10H, piperazine/CH₂F)
¹³C NMR (100 MHz, DMSO)δ 160.1 (C-Cl), 158.9 (C-N), 82.3 (d, J = 170 Hz, CF₂)
19F NMR (376 MHz, DMSO)δ -220.1 (t, J = 47 Hz)
HPLC Purity >98% (C18 column, acetonitrile/water)

Alternative Synthetic Routes

Reductive Amination Approach

A two-step strategy involves:

  • Condensation of 2-amino-5-chloropyrimidine with 2-fluoroacetaldehyde.

  • Reductive cyclization using sodium cyanoborohydride to form the piperazine ring.
    This method avoids handling hazardous alkylating agents but suffers from lower yields (50–60%).

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 minutes) in DMF accelerates the SNAr reaction, achieving 80% yield with reduced side products.

Industrial-Scale Production Considerations

For large-scale synthesis, critical factors include:

  • Solvent Recovery : DMF is recycled via distillation.

  • Catalysis : Palladium-based catalysts may enhance substitution efficiency.

  • Cost Optimization : Bulk procurement of 2-fluoroethyl tosylate reduces expenses.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Hydrolysis reactions: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) can be used under appropriate solvent conditions (e.g., dimethylformamide or tetrahydrofuran).

    Oxidation reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Hydrolysis reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Biological research: It can be used to study the interactions of heterocyclic compounds with biological targets such as enzymes and receptors.

    Pharmaceutical research: The compound can be used in the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industrial applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The piperazine ring and pyrimidine core are frequently modified to tune pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazinyl Pyrimidine Derivatives
Compound Name Piperazine Substituent Pyrimidine Substituents Biological Target Key Findings
5-Chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine 2-fluoroethyl 5-Cl Not specified Fluorine may enhance metabolic stability and lipophilicity
5-Chloro-2-(piperazin-1-yl)pyrimidine None (unsubstituted) 5-Cl Not specified Simpler structure; likely lower potency due to lack of substituent
5-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine Pyridin-2-yl 5-Cl Potential CNS targets Aromatic substituent may improve receptor binding but reduce solubility
4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine (Compound 2, ) 4-methyl 4-(3-furyl), 5-H 5-HT7 receptor High affinity (Ki = 7.2 nM); substituent at pyrimidine position 5 is detrimental
AZD1480 () Complex substituents 5-Cl, 2-aminopyrimidine JAK2 kinase Potent inhibitor (IC50 < 10 nM); demonstrates in vivo efficacy
Key Observations:

Piperazine Substituents :

  • Fluoroethyl Group : Introduces fluorine, which can improve metabolic stability and membrane permeability via reduced oxidative metabolism .
  • Pyridinyl or Aromatic Groups : Enhance receptor binding but may compromise solubility (e.g., logP increases) .
  • Methyl Group : Simplifies synthesis but may reduce affinity compared to bulkier substituents .

Pyrimidine Substituents :

  • Chlorine at Position 5 : Common in kinase inhibitors (e.g., AZD1480) but may reduce affinity for receptors like 5-HT7, where position 5 substitutions are unfavorable .
  • Heteroaryl Groups at Position 4 : Improve receptor selectivity (e.g., 3-furyl in 5-HT7 antagonists) .

Table 2: Physicochemical Properties
Compound logP (Predicted) Solubility Metabolic Stability
This compound ~2.5 (moderate) Low (lipophilic) High (fluorine reduces oxidation)
5-Chloro-2-(piperazin-1-yl)pyrimidine ~1.8 Moderate Low (unprotected amine)
5-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine ~3.0 Poor Moderate

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